molecular formula C16H32ClN3O2 B14697534 1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, isopropyl ester, hydrochloride CAS No. 24269-74-7

1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, isopropyl ester, hydrochloride

Cat. No.: B14697534
CAS No.: 24269-74-7
M. Wt: 333.9 g/mol
InChI Key: KYEJYJOHCYTYFO-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, isopropyl ester, hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a carboxylic acid group, and an isopropyl ester. This compound is often used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, isopropyl ester, hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, isopropyl ester, hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, isopropyl ester, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, isopropyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1-Piperazinecarboxylic acid, 4-(2-(cyclohexylamino)ethyl)-, isopropyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

24269-74-7

Molecular Formula

C16H32ClN3O2

Molecular Weight

333.9 g/mol

IUPAC Name

propan-2-yl 4-[2-(cyclohexylamino)ethyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C16H31N3O2.ClH/c1-14(2)21-16(20)19-12-10-18(11-13-19)9-8-17-15-6-4-3-5-7-15;/h14-15,17H,3-13H2,1-2H3;1H

InChI Key

KYEJYJOHCYTYFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N1CCN(CC1)CCNC2CCCCC2.Cl

Origin of Product

United States

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